1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethyl group, a trifluorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
- 1-Ethyl-5-oxo-2-(2,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
- 1-Ethyl-5-oxo-2-(3,4-difluorophenyl)pyrrolidine-3-carboxamide
- 1-Ethyl-5-oxo-2-(3,5-difluorophenyl)pyrrolidine-3-carboxamide
Comparison: Compared to its analogs, 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-2-18-10(19)5-7(13(17)20)12(18)6-3-8(14)11(16)9(15)4-6/h3-4,7,12H,2,5H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRLFOLQPRJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)N)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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